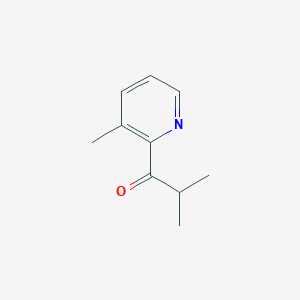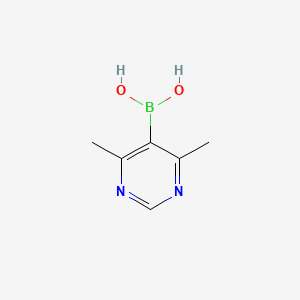
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester
Descripción general
Descripción
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester (CBZ-Lys-Bzl) is a synthetic compound derived from lysine, an essential amino acid. CBZ-Lys-Bzl is a versatile compound that is used in various scientific research applications, including protein and peptide synthesis, enzyme kinetics, and drug discovery. It is also used in laboratory experiments to study the biochemical and physiological effects of drugs and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Modification
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is involved in various synthesis and modification processes. One such application is in the semisynthesis of preproinsulin, where the alpha-amino group of proinsulin is protected with the tert-butoxycarbonyl group. This approach facilitates the eventual synthesis of preproinsulin (Büllesbach & Naithani, 1980).
Designing Multivalent Ligands
This compound plays a role in the design of multivalent ligands. In a study, the Nalpha-carboxyanhydride of Nepsilon-carbobenzoxy (CBZ)-L-lysine was polymerized and used to investigate the affinity of multivalent ligands for receptors (Asayama, Maruyama, & Akaike, 1999).
HIV-Protease Inhibitors
In the development of HIV-protease inhibitors, lysine sulfonamide analogues bearing Nepsilon-benzylic ureas have been synthesized. This involves a novel synthetic route of Nalpha-(alkyl)-Nalpha-(sulfonamides)lysinol, demonstrating the compound's relevance in medicinal chemistry (Stranix et al., 2004).
Synthesis of Peptide Fragments
The compound is used in the synthesis of peptide fragments like benzyloxycarbonyl-lysine-glycine methyl ester, which is a fragment of the delicious peptide, an octapeptide of industrial interest (Romero et al., 1997).
Enantiomer Separation
It is also involved in the liquid chromatographic enantiomer separation of N-benzyloxycarbonyl (CBZ) and N-tert-butoxycarbonyl (BOC) alpha-amino acids and their corresponding ethyl esters. This showcases its utility in chiral separations in analytical chemistry (Jin, Bae, & Lee, 2009).
Conversion of Azides to Amines
An innovative method for converting azides to N-(tert-butoxycarbonyl)-protected amines, using the Lindlar catalyst, involves Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester. This method is notable for its chemoselectivity, crucial in organic synthesis (Reddy et al., 2002).
Deprotection Techniques
The compound is also involved in the deprotection of tert-butoxycarbonyl (Boc) groups, highlighting its role in peptide synthesis and modification (Han, Tamaki, & Hruby, 2001).
Hemolysis and Shape Changes in Erythrocytes
Studies have shown its derivatives' effects on human and rat erythrocytes, particularly in inducing hemolysis and shape changes. These findings are significant for understanding cellular interactions with synthetic compounds (Vives et al., 1999).
Propiedades
IUPAC Name |
benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCBZHWLOVRHD-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)









